molecular formula C6H8N2OS B1362751 2-(Thiophen-3-yl)acetohydrazide CAS No. 175276-94-5

2-(Thiophen-3-yl)acetohydrazide

Cat. No.: B1362751
CAS No.: 175276-94-5
M. Wt: 156.21 g/mol
InChI Key: YNMRDHMMFCGQBD-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)acetohydrazide is an organic compound with the molecular formula C6H8N2OS It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an acetohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)acetohydrazide typically involves the reaction of thiophene-3-acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The general reaction scheme is as follows:

Thiophene-3-acetic acid+Hydrazine hydrateThis compound+Water\text{Thiophene-3-acetic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} Thiophene-3-acetic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the process would likely involve similar reaction conditions as those used in laboratory synthesis, scaled up to accommodate larger quantities. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction times and temperatures to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

    Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiophene oxides, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

2-(Thiophen-3-yl)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s thiophene ring makes it a candidate for use in organic semiconductors and other electronic materials.

    Biological Studies: Its interactions with enzymes and proteins are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)acetohydrazide involves its interaction with biological molecules. The hydrazide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid hydrazide
  • Thiophene-3-carboxylic acid hydrazide
  • 2-(Thiophen-2-yl)acetohydrazide

Uniqueness

2-(Thiophen-3-yl)acetohydrazide is unique due to the position of the thiophene ring attachment, which can influence its reactivity and interactions with biological targets. This positional difference can result in varying biological activities and applications compared to its isomers and analogs.

Properties

IUPAC Name

2-thiophen-3-ylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c7-8-6(9)3-5-1-2-10-4-5/h1-2,4H,3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMRDHMMFCGQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332839
Record name 2-(Thiophen-3-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-94-5
Record name 3-Thiopheneacetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175276-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Thiophen-3-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(thiophen-3-yl)acetohydrazide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the recent applications of 2-(thiophen-3-yl)acetohydrazide in chemical synthesis?

A1: Recent research has demonstrated the utility of this compound as a precursor for synthesizing various heterocyclic compounds. For instance, it has been successfully employed in the microwave-assisted synthesis of 3-aryl-5-(thiophen-3-ylmethyl)-1H-1,2,4-triazoles []. These triazole derivatives were achieved by reacting this compound with various aromatic nitriles. This method offers a rapid and efficient route to access a library of triazole compounds, which are recognized for their diverse biological activities. Furthermore, this compound acts as a key starting material for synthesizing polythiophenes containing hydrazone groups []. These polymers, generated through chemical oxidative coupling polymerization with acetophenone derivatives, exhibit interesting fluorescent properties.

Q2: How does the structure of derivatives synthesized from this compound influence their properties?

A2: The structure of derivatives synthesized from this compound significantly impacts their properties. For example, introducing substituents onto the phenyl ring of N′-(1-(phenylethylidene)-2-(thiophen-3-yl)acetohydrazides affects their crystal structures []. Specifically, the presence of –OH and –OCH3 at the para-position of the phenyl ring leads to distinct molecular packing arrangements in the solid state. This structural insight is crucial for understanding the physicochemical properties of these compounds and can guide further modifications to optimize their desired characteristics.

Q3: What biological activities have been investigated for compounds derived from this compound?

A3: Researchers have explored the biological activities of several compounds derived from this compound. Notably, 3-aryl-5-(thiophen-3-ylmethyl)-1H-1,2,4-triazole derivatives have shown promising anti-inflammatory and analgesic properties in preclinical studies []. These findings highlight the potential of this compound as a scaffold for developing novel therapeutic agents.

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